molecular formula C21H25NO3 B5048198 N-(3-butoxypropyl)-9H-xanthene-9-carboxamide

N-(3-butoxypropyl)-9H-xanthene-9-carboxamide

Cat. No.: B5048198
M. Wt: 339.4 g/mol
InChI Key: HILFERQWKQLJLJ-UHFFFAOYSA-N
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Description

N-(3-butoxypropyl)-9H-xanthene-9-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3-butoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for the addition of reagents and continuous monitoring of reaction parameters ensures consistency and efficiency in production. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can occur, where the butoxypropyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-butoxypropyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various analytes.

    Biology: Employed in fluorescence microscopy and imaging techniques to study cellular structures and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent in medical imaging.

    Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-9H-xanthene-9-carboxamide is primarily based on its fluorescent properties. The compound can absorb light at specific wavelengths and emit fluorescence, which can be detected and measured. This property makes it useful in various imaging and diagnostic applications. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-butoxypropyl)-3,4,5-trimethoxybenzamide
  • N-(3-butoxypropyl)-2-iodobenzamide
  • N-(3-butoxypropyl)-3-phenylbutanamide

Uniqueness

N-(3-butoxypropyl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties not commonly found in other similar compounds. This makes it particularly valuable in applications requiring high sensitivity and specificity in fluorescence-based detection and imaging.

Properties

IUPAC Name

N-(3-butoxypropyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-2-3-14-24-15-8-13-22-21(23)20-16-9-4-6-11-18(16)25-19-12-7-5-10-17(19)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILFERQWKQLJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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